4,4'-Diaminobenzophenone

Catalog No.
S591345
CAS No.
611-98-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diaminobenzophenone

CAS Number

611-98-3

Product Name

4,4'-Diaminobenzophenone

IUPAC Name

bis(4-aminophenyl)methanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2

InChI Key

ZLSMCQSGRWNEGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

Synonyms

4,4'-diaminobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

Adsorption and Desorption of Volatile Organic Compounds (VOCs)

4,4'-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2OC_{13}H_{12}N_{2}O and a molecular weight of 212.25 g/mol. It is characterized by a central benzophenone structure, where two amino groups are attached at the para positions of the phenyl rings. This compound appears as a white to light yellow crystalline powder and has a melting point of approximately 244 °C. Due to its chemical structure, 4,4'-diaminobenzophenone exhibits significant reactivity, particularly through its amine functionalities, which can participate in various

Due to its amine groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Ullmann Coupling: This compound can participate in Ullmann-type reactions where it couples with halogenated aromatic compounds to form biaryl systems .

An example of a reaction involving 4,4'-diaminobenzophenone is:
nC6H4(NH2)2+nC6H4(CHO)2[C6H4(CONC6H4NH)C6H4CO]n+2nH2OnC_{6}H_{4}(NH_{2})_{2}+nC_{6}H_{4}(CHO)_{2}\rightarrow [C_{6}H_{4}(CO-N-C_{6}H_{4}-NH)-C_{6}H_{4}-CO]_{n}+2nH_{2}O

The biological activity of 4,4'-diaminobenzophenone has been explored in various studies. It exhibits potential as an antibacterial and antifungal agent due to its ability to interact with biological membranes and cellular components. Additionally, its derivatives have been investigated for their cytotoxic effects against cancer cells, indicating possible applications in cancer therapy .

Several methods for synthesizing 4,4'-diaminobenzophenone have been reported:

  • Reduction of Nitro Compounds: Starting from 4-nitrobenzophenone, it can be reduced using stannous chloride in ethanol.
  • Direct Amination: The compound can be synthesized via direct amination of benzophenone derivatives using ammonia or amines under specific conditions.
  • Ullmann Coupling: This method involves coupling halogenated benzophenones with amines to yield the desired product .

A detailed synthesis route includes:

  • Using chromium trioxide in glacial acetic acid followed by reduction with stannous chloride .

The applications of 4,4'-diaminobenzophenone are diverse:

  • Dyes and Pigments: It is used as an intermediate in the production of dyes and pigments due to its chromophoric properties.
  • Polymer Chemistry: The compound serves as a hardener in epoxy resins and other polymer formulations.
  • Nanotechnology: It has been utilized in the fabrication of functionalized magnetic nanoadsorbents for environmental applications .

Studies on the interactions of 4,4'-diaminobenzophenone reveal its ability to form complexes with various metal ions, which may enhance its properties for applications in catalysis and material science. Additionally, its interactions with biological systems indicate potential pathways for drug development and therapeutic applications .

Several compounds are structurally similar to 4,4'-diaminobenzophenone. A comparison highlights their unique characteristics:

Compound NameStructureUnique Features
BenzophenoneBenzophenoneLacks amino groups; primarily used as a UV filter
4-Aminobenzophenone4-AminobenzophenoneContains one amino group; less reactive than 4,4'-diaminobenzophenone
3,3'-Diaminobenzophenone3,3'-DiaminobenzophenoneAmino groups at different positions; different reactivity profile

Similar Compounds

  • Benzophenone
  • 4-Aminobenzophenone
  • 3,3'-Diaminobenzophenone

XLogP3

2.3

UNII

Y4N7TYW77X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-98-3

Wikipedia

4,4'-diaminobenzophenone

Dates

Modify: 2023-08-15

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